1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea
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Overview
Description
1-Ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea is a complex organic compound that features a unique combination of imidazole and benzoxazine moieties
Preparation Methods
The synthesis of 1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole and benzoxazine intermediates, followed by their coupling under specific reaction conditions.
Imidazole Synthesis: The imidazole ring can be synthesized through various methods, such as the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Benzoxazine Synthesis: The benzoxazine ring is typically synthesized via the reaction of phenols with formaldehyde and primary amines.
Chemical Reactions Analysis
1-Ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of advanced materials, including polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The benzoxazine ring can also participate in various biochemical interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
1-Ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea can be compared with other similar compounds, such as:
1-Ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-ethylurea: This compound has a similar structure but with an ethyl group instead of a methyl group, leading to different chemical and biological properties.
1-Methyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H21N5O2 |
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Molecular Weight |
315.37 g/mol |
IUPAC Name |
1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea |
InChI |
InChI=1S/C16H21N5O2/c1-3-21(16(22)17-2)13-4-5-15-14(8-13)20(6-7-23-15)10-12-9-18-11-19-12/h4-5,8-9,11H,3,6-7,10H2,1-2H3,(H,17,22)(H,18,19) |
InChI Key |
WERQIVWSJIEUTO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC2=C(C=C1)OCCN2CC3=CN=CN3)C(=O)NC |
Origin of Product |
United States |
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